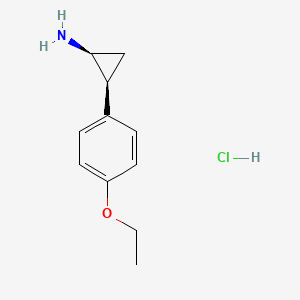

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Descripción

(1S,2S)-2-(4-etoxi-fenil)ciclopropano-1-amina clorhidrato es un derivado quiral del ciclopropano. Los compuestos de esta naturaleza a menudo son de interés en la química medicinal debido a sus características estructurales únicas y potenciales actividades biológicas.

Propiedades

Fórmula molecular |

C11H16ClNO |

|---|---|

Peso molecular |

213.70 g/mol |

Nombre IUPAC |

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11-;/m0./s1 |

Clave InChI |

ANIFDPYYESFYPN-ACMTZBLWSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)[C@@H]2C[C@@H]2N.Cl |

SMILES canónico |

CCOC1=CC=C(C=C1)C2CC2N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (1S,2S)-2-(4-etoxi-fenil)ciclopropano-1-amina clorhidrato generalmente implica los siguientes pasos:

Formación del anillo de ciclopropano: Esto se puede lograr mediante reacciones de ciclopropanación, como la reacción de Simmons-Smith, donde un alqueno reacciona con diyodometano y un par de zinc-cobre.

Introducción del grupo amino: El grupo amino se puede introducir mediante reacciones de sustitución nucleofílica.

Adición del grupo etoxi: El grupo etoxi se puede agregar a través de reacciones de eterificación.

Métodos de producción industrial

Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que minimizan el costo y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, potencialmente formando óxidos u otros derivados.

Reducción: Las reacciones de reducción podrían convertir el compuesto en su correspondiente amina u otras formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica o electrófila podrían introducir varios grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de sustitución: Haluros, sulfonatos.

Productos principales

Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Química

Síntesis de moléculas complejas: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología

Estudios de actividad biológica: Investigado por posibles actividades biológicas, como inhibición enzimática o unión a receptores.

Medicina

Desarrollo de fármacos: Posible uso en el desarrollo de nuevos productos farmacéuticos debido a sus características estructurales únicas.

Industria

Ciencia de materiales: Puede usarse en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de (1S,2S)-2-(4-etoxi-fenil)ciclopropano-1-amina clorhidrato dependería de su objetivo biológico específico. Generalmente, podría interactuar con enzimas, receptores u otras proteínas, modulando su actividad a través de interacciones de unión.

Comparación Con Compuestos Similares

Compuestos similares

(1R,2R)-2-(4-etoxi-fenil)ciclopropano-1-amina clorhidrato: El enantiómero del compuesto en cuestión.

Derivados de ciclopropano: Otros derivados de ciclopropano con diferentes sustituyentes.

Singularidad

La combinación única del anillo de ciclopropano, el grupo etoxi y el grupo amino en (1S,2S)-2-(4-etoxi-fenil)ciclopropano-1-amina clorhidrato puede conferir actividades biológicas o reactividad química específicas que no se observan en otros compuestos.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.